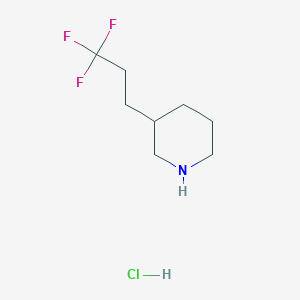![molecular formula C12H12FN3S B1485041 2-{6-[(2-Fluoroéthyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097995-77-0](/img/structure/B1485041.png)
2-{6-[(2-Fluoroéthyl)sulfanyl]pyridazin-3-yl}aniline
Vue d'ensemble
Description
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline, also known as 2-FESPA, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of the pyridazine family, a group of six-membered heterocyclic compounds that are characterized by a nitrogen atom in the center of the ring. 2-FESPA has been studied for its potential applications in drug delivery, cancer therapy, and other areas of biomedical research.
Applications De Recherche Scientifique
Imagerie par tomographie par émission de positons (TEP)
Ce composé a été utilisé comme biomarqueur dans les sondes d'imagerie TEP pour la maladie d'Alzheimer et d'autres maladies neurodégénératives en raison de sa capacité à se lier aux plaques amyloïdes .
Recherche sur les composés hétérocycliques organosulfurés
Synthèse de radiotraceurs
Le composé apparenté 2-[18F]Fluoroéthyltosylate est largement utilisé pour synthétiser des radiotraceurs pour la TEP, ce qui indique des applications potentielles de notre composé dans le développement de radiotraceurs .
Activités pharmacologiques
Les pyridazinones, qui partagent une structure de base avec notre composé, présentent une gamme diversifiée d'activités pharmacologiques, notamment des activités anti-inflammatoires, anti-ulcéreuses, antidiabétiques et antiplaquettaires .
Mécanisme D'action
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline acts as an inhibitor of protein kinases, enzymes that are involved in signal transduction pathways. It binds to the active site of the protein kinase and blocks its activity. This inhibition results in the inhibition of signal transduction pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline has been studied for its potential effects on cell proliferation, apoptosis, and angiogenesis. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the formation of new blood vessels. It has also been found to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline has several advantages for lab experiments. It is relatively easy to synthesize, it is stable in aqueous solutions, and it is non-toxic. However, it is relatively expensive and its effects on cells and proteins can vary depending on the conditions of the experiment.
Orientations Futures
There are several potential future directions for research on 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline. These include further studies on its mechanism of action, its effects on cellular processes, and its potential applications in drug delivery and cancer therapy. Additionally, further studies on its structure-activity relationships and its interactions with other molecules may provide further insight into its potential applications. Finally, further studies on its potential toxicity and its potential effects on other physiological processes may provide further information on its safety and efficacy.
Propriétés
IUPAC Name |
2-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-3-1-2-4-10(9)14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUINBXEMSZOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)




![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484975.png)
![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)